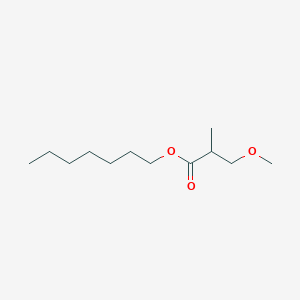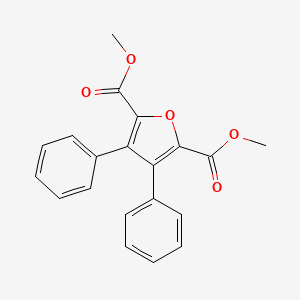
Dimethyl 3,4-diphenylfuran-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3,4-diphenylfuran-2,5-dicarboxylate is an organic compound belonging to the class of furan derivatives It is characterized by the presence of two phenyl groups attached to the furan ring and two ester groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 3,4-diphenylfuran-2,5-dicarboxylate typically involves the esterification of furan-2,5-dicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of bio-based feedstocks, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 3,4-diphenylfuran-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: this compound alcohols.
Substitution: Halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
Dimethyl 3,4-diphenylfuran-2,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, such as polyamides and polyesters, due to its rigid structure and thermal stability
Mecanismo De Acción
The mechanism of action of dimethyl 3,4-diphenylfuran-2,5-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release furan-2,5-dicarboxylic acid, which can then participate in further biochemical reactions. The phenyl groups can interact with aromatic receptors, influencing biological pathways .
Comparación Con Compuestos Similares
Dimethyl furan-2,5-dicarboxylate: Lacks the phenyl groups, making it less hydrophobic and less rigid.
Dimethyl 3,4-furandicarboxylate: Similar ester groups but different substitution pattern on the furan ring.
Dimethyl 2,5-diphenylfuran-3,4-dicarboxylate: Different positioning of the ester groups and phenyl groups.
Uniqueness: Dimethyl 3,4-diphenylfuran-2,5-dicarboxylate is unique due to the specific positioning of the phenyl and ester groups, which confer distinct chemical and physical properties. This makes it particularly suitable for applications requiring high thermal stability and rigidity .
Propiedades
Número CAS |
88167-82-2 |
|---|---|
Fórmula molecular |
C20H16O5 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
dimethyl 3,4-diphenylfuran-2,5-dicarboxylate |
InChI |
InChI=1S/C20H16O5/c1-23-19(21)17-15(13-9-5-3-6-10-13)16(14-11-7-4-8-12-14)18(25-17)20(22)24-2/h3-12H,1-2H3 |
Clave InChI |
OXGRGIOFTGVTAL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(O1)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


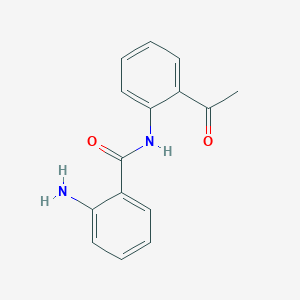

![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid](/img/structure/B14383047.png)
![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-methylquinoline](/img/structure/B14383056.png)
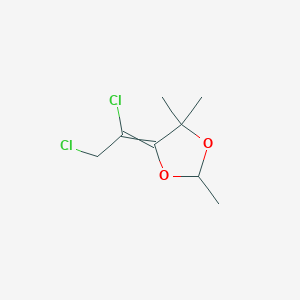
![[3-(Piperidine-1-sulfonyl)pyridin-4-yl]methanediol](/img/structure/B14383079.png)


![1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14383106.png)

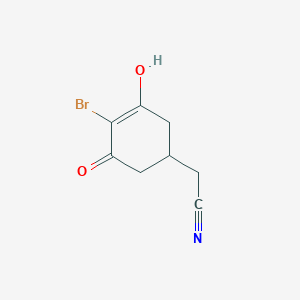
![1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-propylurea](/img/structure/B14383120.png)

